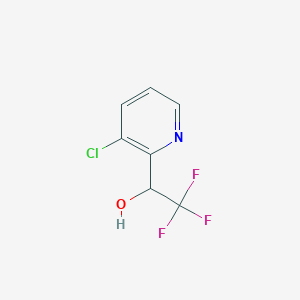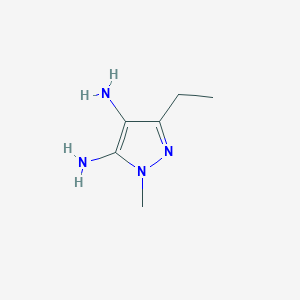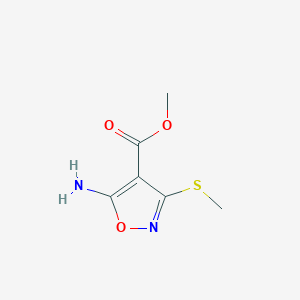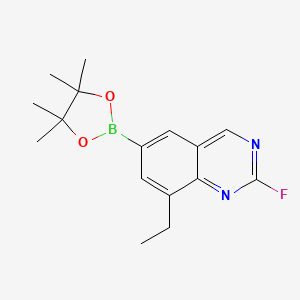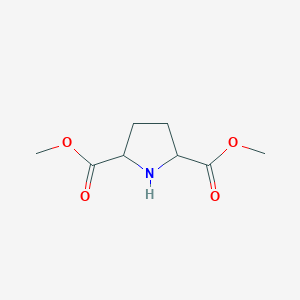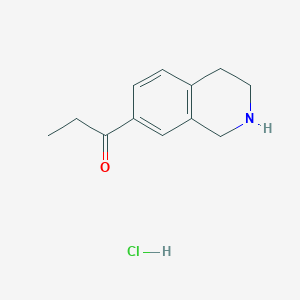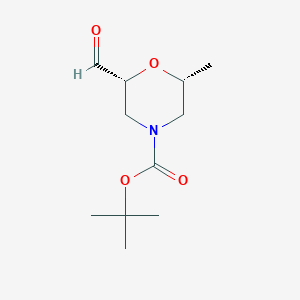
tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with a formyl group and a methyl group
Métodos De Preparación
The synthesis of tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the morpholine ring, followed by the introduction of the formyl and methyl groups. Reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations.
Aplicaciones Científicas De Investigación
tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and protein modifications due to its reactive formyl group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Comparación Con Compuestos Similares
tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate: This compound has a similar tert-butyl group and a piperazine ring but lacks the formyl group, making it less reactive in certain contexts.
tert-Butyl (2R,6R)-2,6-dimethylmorpholine-4-carboxylate: Similar structure but without the formyl group, leading to different chemical reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
MHNICJNACLMQSH-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C=O)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CC(O1)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



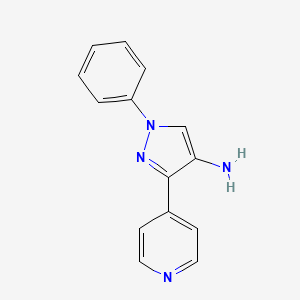
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
